molecular formula C14H17NO6 B2983518 3-{[(Benzyloxy)carbonyl](2-carboxyethyl)amino}propanoic acid CAS No. 182001-76-9

3-{[(Benzyloxy)carbonyl](2-carboxyethyl)amino}propanoic acid

Cat. No.: B2983518
CAS No.: 182001-76-9
M. Wt: 295.291
InChI Key: BQTRRUDIWGZIBX-UHFFFAOYSA-N
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Description

3-{(Benzyloxy)carbonylamino}propanoic acid is a synthetic organic compound with the molecular formula C14H17NO6. It is characterized by the presence of a benzyloxycarbonyl group, a carboxyethyl group, and an amino group attached to a propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable carboxyethyl precursor to form the propanoic acid backbone.

    Deprotection: The benzyloxycarbonyl group is removed under mild acidic or hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{(Benzyloxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 3-{(Benzyloxy)carbonylamino}butanoic acid

Uniqueness

3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3-[2-carboxyethyl(phenylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-12(17)6-8-15(9-7-13(18)19)14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRRUDIWGZIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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